molecular formula C5H7N5 B091599 N-aminopyrimidine-4-carboximidamide CAS No. 18091-46-8

N-aminopyrimidine-4-carboximidamide

Cat. No.: B091599
CAS No.: 18091-46-8
M. Wt: 137.14 g/mol
InChI Key: IUFRZVPXBWKTDY-UHFFFAOYSA-N
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Description

N-aminopyrimidine-4-carboximidamide is a compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their significant role in biological systems, particularly as components of nucleic acids

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-aminopyrimidine-4-carboximidamide are not fully understood. It is known that pyrimidine derivatives play a crucial role in many biological processes . They are key components of nucleotides, which are the building blocks of DNA and RNA. Therefore, it is plausible that this compound could interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

The specific cellular effects of this compound are currently unknown. Given the importance of pyrimidine derivatives in cellular processes, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-aminopyrimidine-4-carboximidamide typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method includes the reaction of 2,4,5-trichloropyrimidine with 2-amino-N-methylbenzamide in the presence of sodium bicarbonate in ethanol, followed by further reactions to introduce the amino and carboximidamide groups . Another approach involves the use of methyl iodide in DMF under basic conditions with cesium carbonate to achieve N-methylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-aminopyrimidine-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium bicarbonate in ethanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-aminopyrimidine-4-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-aminopyrimidine-4-carboximidamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: The parent compound, which serves as a core structure for many derivatives.

    2,4-Diaminopyrimidine: Known for its applications in medicinal chemistry as an antimalarial agent.

    N-methylpyrimidine: Used in various synthetic applications due to its reactivity.

Uniqueness

N-aminopyrimidine-4-carboximidamide stands out due to its specific functional groups that confer unique chemical reactivity and biological activity. Its ability to inhibit multiple key enzymes involved in cancer cell proliferation highlights its potential as a multifunctional therapeutic agent.

Biological Activity

N-Aminopyrimidine-4-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with an amino group and a carboximidamide functional group. Its molecular formula is C6H8N4OC_6H_8N_4O. The presence of nitrogen functionalities contributes to its reactivity and biological interactions, making it a subject of interest in various fields, including pharmacology and biochemistry.

Target Enzymes

This compound primarily interacts with several biological targets, including:

  • NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D) : This enzyme is crucial for the biosynthesis of bioactive lipids. Inhibitors derived from pyrimidine structures have shown significant effects on emotional behavior in animal models by modulating lipid levels in the brain .
  • Nitric Oxide Synthase (nNOS) : Compounds similar to N-aminopyrimidine derivatives have demonstrated selective inhibition of nNOS, which is relevant for neuroprotection in conditions characterized by excessive nitric oxide production .

Biochemical Pathways

Pyrimidines play essential roles in various biochemical pathways, including nucleotide synthesis and cellular signaling. This compound may influence these pathways by modulating enzyme activities and gene expression through binding interactions with biomolecules .

Antimicrobial Properties

Research indicates that derivatives of aminopyrimidines, including this compound, exhibit antimicrobial activity against bacteria and fungi. This suggests potential applications in treating infectious diseases.

Anticancer Activity

Several studies have highlighted the anticancer properties of N-aminopyrimidine derivatives. For instance, specific compounds within this class have shown significant antiproliferative effects against various cancer cell lines:

CompoundTargetIC50 (µM)Mechanism
Compound 4BRAF V600E0.19Inhibition of cell proliferation
Compound 5EGFR/CDK2/c-Met0.089/0.014/0.0041Induction of apoptosis via cytochrome C levels increase

These findings underscore the potential of this compound as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

Inhibitors derived from pyrimidine structures have been shown to modulate neuroprotective pathways by selectively inhibiting nNOS, thereby reducing neurodegeneration linked to high nitric oxide levels. This mechanism provides a therapeutic avenue for neurodegenerative diseases .

Case Studies

  • In Vivo Studies on Emotional Behavior : A study involving the administration of pyrimidine derivatives demonstrated changes in emotional behavior in mice, attributed to alterations in lipid signaling pathways mediated by NAPE-PLD inhibition .
  • Antiproliferative Effects Against Cancer Cell Lines : A series of experiments assessed the activity of various pyrimidine derivatives against cancer cell lines, revealing that structural modifications significantly enhanced their potency as anticancer agents .

Properties

IUPAC Name

N'-aminopyrimidine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c6-5(10-7)4-1-2-8-3-9-4/h1-3H,7H2,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFRZVPXBWKTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724773
Record name Pyrimidine-4-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18091-46-8
Record name Pyrimidine-4-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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